Aqueous Solubility: Formulation-Ready Hydrochloride Salt vs. Ester Prodrug-Dependent Comparators
Mazipredone hydrochloride is freely soluble in water, a property conferred by the ionizable N-methylpiperazine moiety at C-21 forming a hydrochloride salt; this enables direct preparation of aqueous injection solutions (validated commercial formulation: Depersolon injection 30 mg/mL), nasal drops, otic solutions, and ophthalmic solutions without chemical derivatization [1]. In contrast, prednisolone base is classified as 'very slightly soluble in water' per USP monograph (quantified as approximately 0.1–0.25 mg/mL at 25 °C), and methylprednisolone base has aqueous solubility of approximately 0.12 mg/mL (insoluble) . Dexamethasone base has aqueous solubility of approximately 10 mg/100 mL (0.1 mg/mL), also classified as practically insoluble . To achieve parenteral-grade solubility, prednisolone requires conversion to prednisolone sodium succinate or prednisolone sodium phosphate; methylprednisolone requires methylprednisolone sodium succinate (Solu-Medrol); and dexamethasone requires dexamethasone sodium phosphate. Mazipredone hydrochloride eliminates this additional synthetic step and the associated purity, stability, and bioequivalence considerations inherent to ester prodrug formulations.
| Evidence Dimension | Aqueous solubility (free base/hydrochloride salt form, 25 °C) |
|---|---|
| Target Compound Data | Mazipredone hydrochloride: freely soluble in water (commercial injection concentration: 30 mg/mL); designated as 'water-soluble' across all authoritative sources |
| Comparator Or Baseline | Prednisolone base: very slightly soluble, ~0.1–0.25 mg/mL (USP classification); Methylprednisolone base: ~0.12 mg/mL (insoluble); Dexamethasone base: ~0.1 mg/mL (10 mg/100 mL, practically insoluble); all three comparators require sodium succinate or sodium phosphate ester prodrugs for parenteral aqueous formulation |
| Quantified Difference | Mazipredone HCl ≥120-fold higher aqueous solubility vs. prednisolone base (30 mg/mL vs. ≤0.25 mg/mL); eliminates ester prodrug derivatization requirement |
| Conditions | Ambient temperature (25 °C); deionized water; pharmacopeial solubility classification per USP/Ph. Eur. solvent systems |
Why This Matters
For procurement, mazipredone hydrochloride provides a single-chemical-entity solution for aqueous multi-route formulation (injection, nasal, otic, ophthalmic, topical) — eliminating the need to source, qualify, and stability-test separate ester prodrug forms, simplifying supply chains and reducing formulation development complexity.
- [1] DrugFuture. Mazipredone Hydrochloride CAS 60-39-9. Properties: crystals, dec 246 °C. Sol in water. Trademarks: Depersolone. Molecular Formula: C₂₆H₃₈N₂O₄·HCl, MW 479.05. View Source
